N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C19H20N4O2S/c20-22-18-11-12-21-13-19(18)26(24,25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15,20H2,(H,21,22) |
InChI Key |
XZASTBLDSLAAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CN=C3)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide with dibenzylamine and hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrazine-Mediated Condensation Reactions
The hydrazinyl (-NH-NH₂) group readily participates in condensation reactions with carbonyl compounds to form hydrazones. This reactivity is critical for applications in drug delivery and coordination chemistry:
-
Hydrazone Formation : Reacts with aldehydes/ketones under mild acidic or neutral conditions to yield hydrazones, which exhibit pH-sensitive cleavage (e.g., in drug delivery systems) .
-
Heterocycle Synthesis : Condensation with α,β-unsaturated carbonyls (e.g., enones) forms pyridazine or pyrazole derivatives via cyclization .
Example Reaction :
| Substrate (RCHO) | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Benzaldehyde | Hydrazone | 85 | RT, EtOH, 6h | |
| 4-Nitrobenzaldehyde | Nitro-substituted hydrazone | 78 | Reflux, 12h |
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group enables substitution and coordination chemistry:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases (K₂CO₃) to form N-alkylated derivatives .
-
Metal Coordination : Acts as a bidentate ligand for Cu(II) or Fe(III) in catalytic systems, facilitating aerobic oxidations (e.g., alcohol to ketone conversions) .
Example Coordination Complex :
Pyridine Ring Functionalization
The pyridine ring undergoes electrophilic substitution and metal-catalyzed cross-coupling:
-
Nitration/Sulfonation : Directed by the sulfonamide group, introducing nitro or sulfonic acid groups at the C5 position .
-
C-H Activation : Copper- or palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives .
Example Reaction :
| Coupling Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | 72 | |
| 4-Methoxyphenylboronic acid | Cu/TEMPO | 65 |
Oxidative Transformations
The hydrazinyl group is susceptible to oxidation, generating reactive intermediates:
-
Diazenium Diol Formation : Reaction with NO under aerobic conditions yields diazenium diols, useful in nitric oxide release .
-
Oxidative Cleavage : FeCl₃ or TEMPO-mediated cleavage of the N-N bond forms pyridine-3-sulfonamide derivatives .
Example Pathway :
Stability and Degradation
Scientific Research Applications
The compound exhibits notable biological properties, particularly as an inhibitor of tissue non-specific alkaline phosphatase (TNAP). TNAP plays a crucial role in various pathological conditions associated with ectopic calcification, making inhibitors of this enzyme promising candidates for therapeutic development.
Treatment of Calcification Disorders
Research indicates that N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide can be developed into a therapeutic agent for conditions associated with pathological calcification. A patent describes its use as a therapeutic agent for diseases such as:
- Craniometaphyseal dysplasia
- Ossification of the yellow ligament
- Vascular calcification associated with chronic renal failure .
Anticancer Potential
In addition to its role in inhibiting TNAP, this compound has been explored for its anticancer properties. It may contribute to cancer therapy by modulating pathways involved in tumor growth and metastasis. For instance, studies have shown that sulfonamide derivatives can exhibit anti-proliferative effects against various cancer cell lines .
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in inhibiting TNAP activity in vitro. For example, a study reported a significant reduction in TNAP levels when treated with this compound, suggesting its potential utility in clinical settings for managing ectopic calcification disorders .
In Vivo Efficacy
Further investigations into the pharmacokinetics and biodistribution of this compound are necessary to establish its therapeutic window and safety profile. Animal models have been employed to assess the compound's efficacy in reducing calcification markers and improving overall health outcomes related to vascular health .
Data Tables
Here is a summary table showcasing the biological activities and therapeutic applications of this compound:
| Application | Mechanism | Target Diseases |
|---|---|---|
| TNAP Inhibition | Competitive inhibition at the active site | Pseudoxanthoma elasticum, osteoarthritis |
| Anticancer Activity | Modulation of tumor growth pathways | Various cancers (breast, colon, cervical) |
| Treatment of Vascular Calcification | Prevention of ectopic calcification | Chronic renal failure-related vascular calcification |
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The hydrazinyl group may also play a role in the compound’s activity by forming reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular formulas inferred from structural analogs where explicit data are unavailable.
Physicochemical Properties
- Acidity : The hydrazinyl group (pKa ~4–6) may protonate under physiological conditions, influencing binding to targets like carbonic anhydrases .
- Crystallinity : Unlike the planar, hydrogen-bonded structure of the dihydroxybenzylidene analog , the dibenzyl derivative may exhibit less ordered packing due to steric hindrance.
Biological Activity
N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydrazinyl group attached to a pyridine ring and a sulfonamide moiety, which is known for its ability to mimic natural substrates and inhibit enzyme activity.
The biological activity of this compound primarily arises from its interaction with specific enzymes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, disrupting metabolic pathways essential for cellular function. Additionally, the hydrazinyl group may form reactive intermediates that interact with cellular components, enhancing its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is well-documented for its antibacterial effects, and studies suggest that this compound may inhibit various bacterial strains effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | References |
|---|---|---|
| This compound | Antimicrobial | , |
| N,N-Diethyl-4-hydrazinylpyridine-3-sulfonamide | Antimicrobial | |
| Benzothiazole Hydrazones | Antimalarial |
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in several research articles. For instance, hydrazone derivatives have demonstrated cytotoxic effects against human carcinoma cell lines .
Case Study: Cytotoxicity Against Carcinoma Cell Lines
A study evaluated the cytotoxicity of this compound against various human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Research Findings
Recent research has focused on the synthesis and evaluation of this compound analogs to enhance biological activity. Structural modifications have been explored to improve potency and selectivity against target enzymes.
Table 2: Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. For instance, sulfonamide groups can be introduced via nucleophilic substitution using sulfonyl chlorides, followed by hydrazine substitution at the 4-position. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., confirming absence of residual benzyl groups at δ 4.5–5.0 ppm in -NMR) .
Q. How can the structural conformation of this compound be validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure, focusing on bond angles and torsional strain between the pyridine ring and dibenzyl groups. Complementary techniques include IR spectroscopy (to confirm sulfonamide S=O stretches at ~1150–1350 cm) and -NMR to verify aromatic carbon environments .
Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?
- Methodological Answer : Monitor reactions using TLC with UV visualization and mass spectrometry (ESI-MS for molecular ion peaks). For intermediates with labile hydrazine groups, derivatization (e.g., forming hydrazones with aldehydes) can stabilize samples for GC-MS analysis. -NMR (if fluorinated analogs are synthesized) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular formulae .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC values) for this compound be resolved across studies?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
- Control solvent effects (e.g., DMSO concentration ≤0.1%).
- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Statistical tools like ANOVA can identify outliers due to batch variability in compound purity .
Q. What strategies mitigate steric hindrance during derivatization of the hydrazine group?
- Methodological Answer : Steric effects from the dibenzyl groups can hinder electrophilic substitutions. Strategies include:
- Using bulky Lewis acids (e.g., Ti(OPr)) to activate the hydrazine nucleophile.
- Microwave-assisted synthesis to enhance reaction kinetics.
- Computational modeling (DFT at B3LYP/6-31G* level) to predict reactive conformers and guide substituent placement .
Q. How can crystallographic data from SHELX be reconciled with solution-phase NMR structural discrepancies?
- Methodological Answer : SC-XRD provides static solid-state structures, while NMR reflects dynamic conformers. Perform variable-temperature NMR (VT-NMR) to detect rotational barriers in the dibenzyl groups. Molecular dynamics simulations (AMBER force field) can model solvent effects and predict dominant conformers in solution, resolving apparent contradictions .
Q. What mechanistic insights explain the compound’s dual inhibitory effects on unrelated enzymes?
- Methodological Answer : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition. Use mutagenesis (e.g., Ala-scanning) to identify critical binding residues. Molecular docking (AutoDock Vina) can reveal if the sulfonamide group acts as a hydrogen-bond acceptor in divergent active sites. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Data Analysis and Contradiction Management
- Key Approach : Iterative refinement of hypotheses using CHAT (Cultural-Historical Activity Theory) frameworks. For example, contradictions in biological activity may reflect contextual dependencies (e.g., cell type-specific protein expression), requiring triangulation of in vitro, in silico, and in vivo data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
